3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a morpholinopyrimidine moiety, and a benzamide structure. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of the morpholinopyrimidine core and subsequent functionalization to introduce the fluorine and benzamide groups. One common synthetic route involves the following steps:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of 2-chloro-6-methylpyrimidine with morpholine under basic conditions to form 6-methyl-2-morpholinopyrimidine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-morpholinopyrimidin-4-yl)benzamide
- 6-methyl-2-morpholinopyrimidine
- 3-fluorobenzamide
Uniqueness
3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is unique due to the specific combination of its structural features, including the fluorine atom, morpholinopyrimidine moiety, and benzamide structure. This unique combination imparts distinct pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVBIOMQYMTQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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